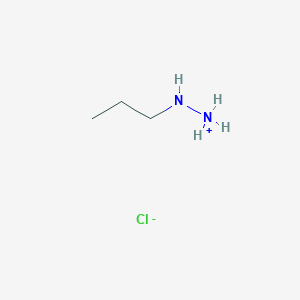

Propylhydrazine hydrochloride

Vue d'ensemble

Description

Propylhydrazine hydrochloride is a compound used as a synthetic building block for various applications . It is a colorless transparent liquid with a special ammonia smell . It can react violently with oxygen to produce a flammable mixture . The solubility of propylhydrazine hydrochloride in water is high, and the solution is alkaline .

Synthesis Analysis

Propylhydrazine can be used as synthetic building blocks for various applications . It has been used in the development of clickable, nucleophilic hydrazine probes for “reverse-polarity” activity-based protein profiling .Molecular Structure Analysis

The molecular formula of propylhydrazine hydrochloride is C3H11ClN2 . The molecular weight is 74.12 (free base basis) . The InChI string is InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H and the canonical SMILES string is CCCNN.Cl .Physical And Chemical Properties Analysis

Propylhydrazine hydrochloride is a solid at room temperature . It has a molecular weight of 74.12 (free base basis) . The compound has a high solubility in water and the solution is alkaline .Applications De Recherche Scientifique

Synthetic Building Blocks

Propylhydrazine hydrochloride: serves as a versatile synthetic building block in organic chemistry. It’s used to construct a wide range of chemical compounds due to its nucleophilic properties . For instance, it can be utilized in the synthesis of hydrazone derivatives, which are crucial intermediates in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Activity-Based Protein Profiling (ABPP)

In proteomics, Propylhydrazine hydrochloride is employed in “reverse-polarity” activity-based protein profiling (RP-ABPP). This technique allows for the identification of active enzymes within complex biological systems. Ben Cravatt’s lab has developed clickable, nucleophilic hydrazine probes where propylhydrazine acts as a competitor, highlighting its role in advancing proteomic research .

Chemoproteomic Profiling

Propylhydrazine hydrochloride: is instrumental in chemoproteomic profiling, which enables the discovery of protein electrophiles in human cells. This application is critical for understanding the role of these electrophiles in various diseases and can lead to the development of targeted therapies .

Native Chemical Ligation (NCL)

The compound is used in native chemical ligation, a method for synthesizing proteins by joining peptides in aqueous solution. The hydrazide functionality of propylhydrazine hydrochloride can react with thioesters to form stable amide bonds, facilitating the production of large and complex proteins .

Safety and Hazards

Mécanisme D'action

Target of Action

Propylhydrazine hydrochloride is a nucleophilic hydrazine probe . It has been used in the field of chemoproteomic profiling and discovery of protein electrophiles . The primary targets of propylhydrazine hydrochloride are likely to be protein electrophiles, which are proteins that can form covalent bonds with nucleophiles .

Mode of Action

It has been used as a competitor for hydrazine probe in “reverse-polarity” activity-based protein profiling (rp-abpp) . In this context, propylhydrazine hydrochloride likely interacts with its protein electrophile targets, competing with the hydrazine probe. This interaction could result in changes to the protein’s function or activity.

Biochemical Pathways

Given its use in rp-abpp, it is likely involved in pathways related to protein function and activity

Result of Action

Given its role as a nucleophilic hydrazine probe, it is likely that its action results in changes to the function or activity of its protein electrophile targets .

Action Environment

The action, efficacy, and stability of propylhydrazine hydrochloride could be influenced by various environmental factors. For instance, its reactivity with oxygen could lead to the formation of flammable mixtures . Additionally, its solubility in water, which is quite high, could influence its distribution in the body . Its storage temperature (2-8°C) could also affect its stability .

Propriétés

IUPAC Name |

propylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNFFIGQDGOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021208 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propylhydrazine hydrochloride | |

CAS RN |

56795-66-5 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research paper tell us about the in vivo efficacy of Propylhydrazine hydrochloride?

A1: The research demonstrates that Propylhydrazine hydrochloride can induce tumors in Swiss mice. [] While this doesn't directly translate to therapeutic efficacy, it highlights the compound's biological activity and its potential to impact cellular processes. This information is valuable for researchers studying tumor development and exploring potential applications of Propylhydrazine hydrochloride in cancer research models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)